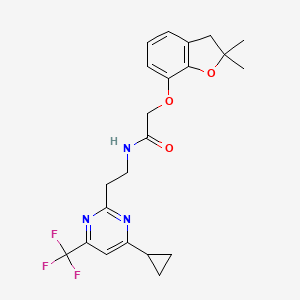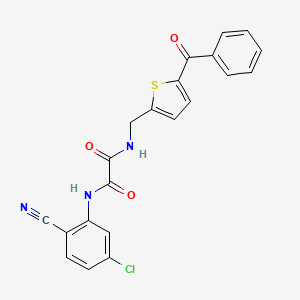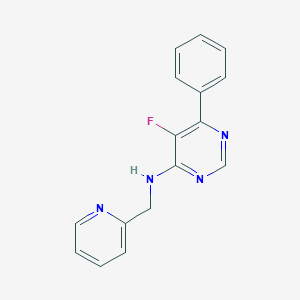![molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3](/img/structure/B2376211.png)
propyl[(pyridin-2-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
propyl[(pyridin-2-yl)methyl]amine hydrochloride: is an organic compound with the molecular formula C9H15ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propyl[(pyridin-2-yl)methyl]amine hydrochloride typically begins with pyridine and propylamine.
Reaction Conditions: The reaction involves the alkylation of pyridine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and more efficient purification techniques.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products. This often involves the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: propyl[(pyridin-2-yl)methyl]amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: propyl[(pyridin-2-yl)methyl]amine hydrochloride is used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine:
Drug Development: this compound is explored as a potential drug candidate for various therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: propyl[(pyridin-2-yl)methyl]amine hydrochloride can inhibit certain enzymes by binding to their active sites.
Receptor Binding: The compound can also bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Pyridin-2-ylmethylamine: A similar compound with a different alkyl group.
Propylamine: A simpler amine without the pyridine ring.
Pyridine: The parent compound without the propylamine group.
Uniqueness:
Structural Features: The combination of the pyridine ring and the propylamine group gives propyl[(pyridin-2-yl)methyl]amine hydrochloride unique chemical properties.
Reactivity: The compound’s reactivity is distinct due to the presence of both the pyridine ring and the propylamine group, allowing it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOGYONPWNWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)
![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)
![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
